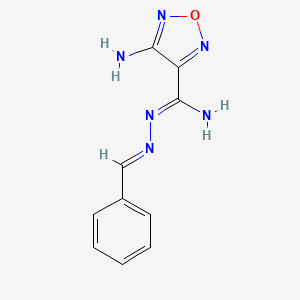![molecular formula C16H16N2O3 B5843121 N-[4-(acetylamino)-3-methoxyphenyl]benzamide](/img/structure/B5843121.png)
N-[4-(acetylamino)-3-methoxyphenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)-3-methoxyphenyl]benzamide, commonly known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a potent inhibitor of the endocannabinoid reuptake system and has been shown to have analgesic, anti-inflammatory, and neuroprotective properties.
Mécanisme D'action
AM404 acts as an inhibitor of the endocannabinoid reuptake system. Specifically, it inhibits the anandamide transporter (AMT), which is responsible for the reuptake of anandamide from the synaptic cleft. By inhibiting AMT, AM404 increases the levels of anandamide in the body, which in turn activates cannabinoid receptors and produces its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
AM404 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. AM404 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuroprotection and neuronal plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
AM404 has several advantages for lab experiments. It is a synthetic compound that can be easily produced in high yields and purity. It has also been extensively studied in animal models, which makes it a well-characterized compound. However, one limitation of AM404 is its potential toxicity. High doses of AM404 have been shown to produce adverse effects, such as seizures and neurotoxicity.
Orientations Futures
There are several future directions for research on AM404. One area of research is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. AM404 has been shown to have neuroprotective properties and may be able to slow the progression of these diseases. Another area of research is its potential use as an anti-cancer agent. Studies have shown that AM404 inhibits the growth of cancer cells and may be a promising therapeutic agent for cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of AM404 for therapeutic use.
Méthodes De Synthèse
The synthesis of AM404 involves the reaction of 4-acetamido-3-methoxybenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure AM404. This method has been optimized to produce AM404 in high yields and purity.
Applications De Recherche Scientifique
AM404 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an analgesic. Studies have shown that AM404 inhibits the reuptake of anandamide, an endogenous cannabinoid that is involved in pain modulation. This leads to increased levels of anandamide in the body, which in turn reduces pain sensation. AM404 has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and visceral pain.
Propriétés
IUPAC Name |
N-(4-acetamido-3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-14-9-8-13(10-15(14)21-2)18-16(20)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZVWTSJJZHLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5843039.png)

![4-bromo-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5843047.png)

![6-bromo-3-chloro-N'-[(5-ethyl-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5843072.png)
![5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5843086.png)

![2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5843096.png)

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5843112.png)
![5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5843136.png)

![2-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843144.png)
![N-{2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5843152.png)